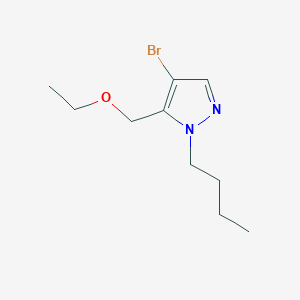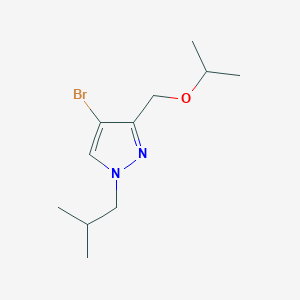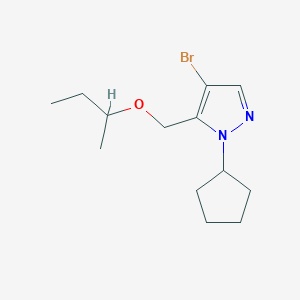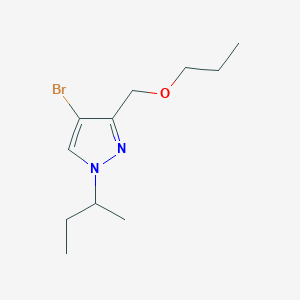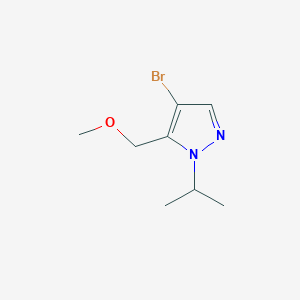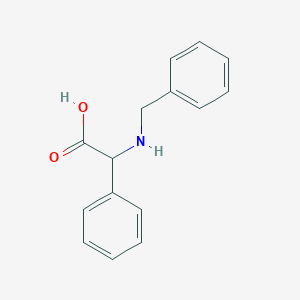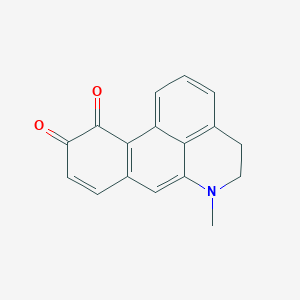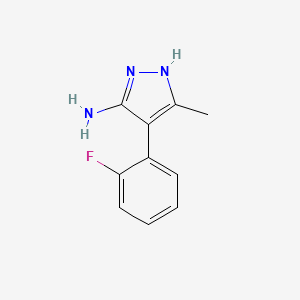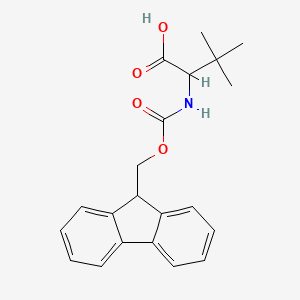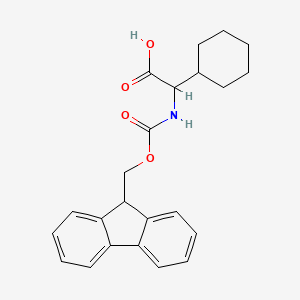
N-(6-methylpyridin-2-yl)cyclopropanecarboxamide
Übersicht
Beschreibung
“N-(6-methylpyridin-2-yl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C10H12N2O . It has a molecular weight of 176.22 g/mol . This compound is related to a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity .
Synthesis Analysis
The synthesis of “this compound” and its Co(II), Ni(II) and Cu(II) complexes have been reported . These compounds were characterized by elemental analysis, FT-IR, 1H-NMR and HR-MS methods .Molecular Structure Analysis
The molecular structure of “this compound” was characterized by single crystal X-ray diffraction method . The compound crystallizes in the monoclinic crystal system with P 1 21/c 1 space group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, it is known that thiourea derivatives, which this compound is a part of, have a wide range of applications and can coordinate to metals via both O and S atoms .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its InChI Code is 1S/C10H12N2O/c1-7-3-2-4-9(11-7)12-10(13)8-5-6-8/h2-4,8H,5-6H2,1H3,(H,11,12,13) and the InChI key is AZEAYYGIRHIRLI-UHFFFAOYSA-N .Wirkmechanismus
Nav1.7 channels are responsible for the initiation and propagation of action potentials in sensory neurons. N-(6-methylpyridin-2-yl)cyclopropanecarboxamide binds to the voltage-sensing domain of Nav1.7 channels, stabilizing the channel in its closed state and preventing the influx of sodium ions. This leads to a reduction in the excitability of sensory neurons, resulting in a decrease in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a potent analgesic effect in preclinical studies. It has been demonstrated to reduce pain in various animal models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. This compound has also been shown to have a low potential for abuse and addiction, making it a safer alternative to opioids for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(6-methylpyridin-2-yl)cyclopropanecarboxamide is its high selectivity for Nav1.7 channels, which reduces the risk of off-target effects. This compound also has a long half-life and good oral bioavailability, making it suitable for oral administration in preclinical studies. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to formulate for in vivo studies.
Zukünftige Richtungen
There are several future directions for the development of N-(6-methylpyridin-2-yl)cyclopropanecarboxamide. One potential application is in the treatment of chronic pain, where this compound could offer a safer and more effective alternative to opioids. This compound could also be investigated for its potential use in other conditions, such as epilepsy and migraine, where Nav1.7 channels have been implicated. Further studies are needed to elucidate the full therapeutic potential of this compound and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, this compound is a promising small molecule with potential therapeutic applications in chronic pain and other neurological conditions. Its selective inhibition of Nav1.7 channels offers a novel mechanism of action for the treatment of chronic pain, and its favorable pharmacokinetic profile makes it a promising candidate for further development. Further research is needed to fully elucidate the therapeutic potential of this compound and to optimize its pharmacokinetic properties for clinical use.
Wissenschaftliche Forschungsanwendungen
N-(6-methylpyridin-2-yl)cyclopropanecarboxamide has shown promising results in preclinical studies as a potential treatment for chronic pain. It has been shown to selectively inhibit Nav1.7 channels, which are known to play a key role in the pathophysiology of chronic pain. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a promising candidate for further development.
Eigenschaften
IUPAC Name |
N-(6-methylpyridin-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-3-2-4-9(11-7)12-10(13)8-5-6-8/h2-4,8H,5-6H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEAYYGIRHIRLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






